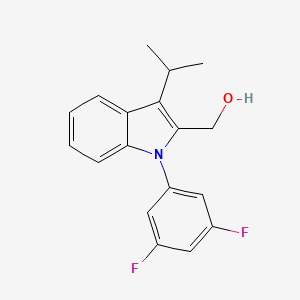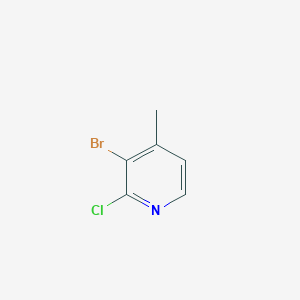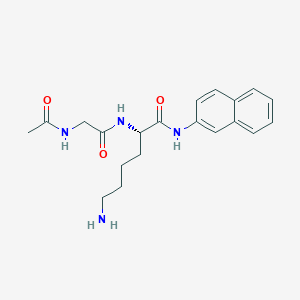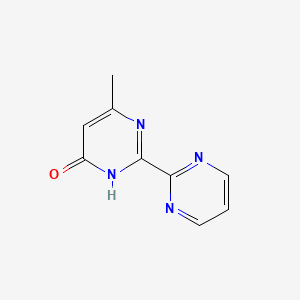
6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one
Vue d'ensemble
Description
6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one is a pyrimidine derivative. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a basic structure in naturally occurring compounds, such as nucleic acids (uracil, thymine, and cytosine), and is also used in medications .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one, often involves the reaction of α-bromoketones and 2-aminopyridine under different conditions . For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP, and the reaction conditions were mild and metal-free .Molecular Structure Analysis
The molecular structure of 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one is based on the pyrimidine core, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The molecule also contains a pyridin-2-yl group and a methyl group attached to the pyrimidine ring .Chemical Reactions Analysis
Pyrimidine derivatives, including 6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one, exhibit a wide range of chemical reactions due to the presence of multiple reactive sites. They can undergo reactions such as C–C bond cleavage, cyclization, and bromination .Applications De Recherche Scientifique
Synthesis and Characterization
Pyrimidine derivatives have been synthesized and characterized for their potential anti-inflammatory activities. A study demonstrated a novel procedure for synthesizing substituted tetrahydropyrimidine derivatives, showcasing their potent in-vitro anti-inflammatory activity. This synthesis involved the reaction of urea and bis(methylthio)methylenemalononitrile, leading to compounds with a replaceable active methylthio group at the 6th position. The characterization of these compounds was performed using IR, 1H-NMR, MS, and elemental analysis (Gondkar, Deshmukh, & Chaudhari, 2013).
Anti-inflammatory Activity
Research developments in pyrimidine syntheses and their anti-inflammatory activities have been a subject of significant interest. Pyrimidines have been found to exhibit a range of pharmacological effects, including anti-inflammatory effects attributed to their inhibitory response against vital inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α. Recent studies summarize the synthesis methods, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives, providing clues for developing novel analogs with enhanced activities and minimal toxicity (Rashid et al., 2021).
Medicinal Chemistry and Pharmacology
Pyrimidine derivatives are recognized for their broad pharmacological activities. An analysis of literature data highlighted their utility in medical practice, including antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities. This analysis serves as a foundation for further research into new highly effective and safe medicines (Chiriapkin, 2022).
Anti-Alzheimer's Potential
Investigations into the medicinal perspectives of pyrimidine derivatives as anti-Alzheimer's agents have highlighted their potential. The structural activity relationship (SAR) study-based approach has emphasized pharmacological advancements, indicating pyrimidine scaffolds' significance in synthesizing therapeutics for neurological disorders (Das et al., 2021).
Anti-cancer Applications
Pyrimidine derivatives have also been studied for their anticancer potential. Their ability to act through various mechanisms, interacting with different enzymes, targets, and receptors, has been documented. The review of patent literature on pyrimidine-based anticancer agents showcases the ongoing interest and potential of these compounds as future drug candidates (Kaur et al., 2014).
Propriétés
IUPAC Name |
4-methyl-2-pyrimidin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O/c1-6-5-7(14)13-9(12-6)8-10-3-2-4-11-8/h2-5H,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYAZURKURZQLDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(pyrimidin-2-yl)-3,4-dihydropyrimidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



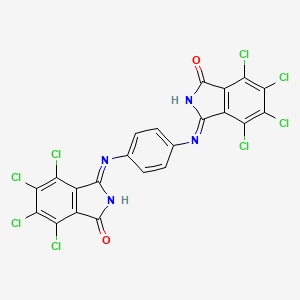
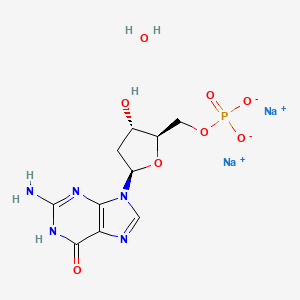
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate](/img/structure/B1436611.png)
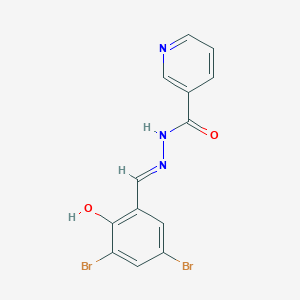
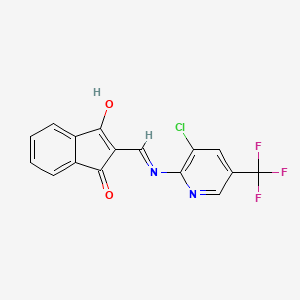
![2-[(5,6-Dimethyl-1h-benzimidazol-2-yl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B1436615.png)
![5,6-dimethyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1436619.png)
![(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide](/img/structure/B1436621.png)
![2-[(2,4-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1436622.png)
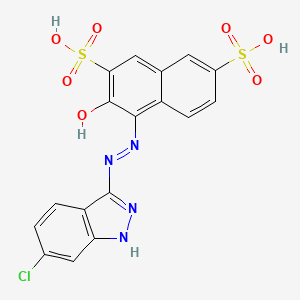
![4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1436624.png)
